molecular formula C8H15NO2 B11964981 7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 51477-02-2

7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole

Cat. No.: B11964981
CAS No.: 51477-02-2
M. Wt: 157.21 g/mol
InChI Key: MZPHFONHVUPESF-UHFFFAOYSA-N
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Description

7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is a heterocyclic compound that features a fused oxazole ring system. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-hydroxy amides with cyclizing agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions often require mild temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused oxazole ring system provides stability and reactivity that are advantageous in various applications .

Properties

CAS No.

51477-02-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

7a-ethyl-6-methyl-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole

InChI

InChI=1S/C8H15NO2/c1-3-8-9(4-5-10-8)6-7(2)11-8/h7H,3-6H2,1-2H3

InChI Key

MZPHFONHVUPESF-UHFFFAOYSA-N

Canonical SMILES

CCC12N(CCO1)CC(O2)C

Origin of Product

United States

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